OFETs are semiconductor devices that operate based on the modulation of an electric field to control current flow. The chemical structure of 2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2''terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione) includes key features for OFET applications:
OSCs are devices that convert sunlight into electricity. Similar to OFETs, the structural features of 2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2''terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione) make it a potential candidate for OSCs:
2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione is a complex organic compound with the molecular formula and a molecular weight of approximately 524.78 g/mol. This compound belongs to the family of diketopyrrolopyrroles, which are known for their strong electron-accepting properties and are widely utilized in organic electronics, particularly in organic photovoltaic cells and field-effect transistors. The structure features a pyrrolo[3,4-c]pyrrole core that is functionalized with long alkyl chains and thiophene units, enhancing its solubility and electronic properties .
The mechanism of action of this specific DPP derivative in devices is not documented in available scientific literature. However, the mechanism of DPPs in organic electronics, in general, is based on their ability to transport charges efficiently due to the conjugated π-electron system present in their structure []. This allows them to function as donor materials in OPVs or semiconductor materials in OFETs [].
The reactivity of 2,5-dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione can be attributed to the presence of the diketopyrrole moiety, which can undergo various chemical transformations including:
The synthesis of 2,5-dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione typically involves multi-step organic reactions:
These synthetic strategies allow for fine-tuning of the compound’s electronic properties by modifying substituents on the core structure .
The primary applications of 2,5-dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione include:
These applications leverage its unique electronic characteristics and solubility profile to enhance device performance .
Stille coupling remains a cornerstone for constructing DPP-terthiophene architectures due to its reliability in forming carbon-carbon bonds between stannylated thiophene derivatives and brominated DPP monomers. The synthesis of 2,5-dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione typically involves reacting a bis(trimethylstannyl)terthiophene monomer with a dibromo-DPP derivative under palladium catalysis. For instance, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with tri-o-tolylphosphine (P(o-Tol)₃) as a ligand in toluene at 110°C for 24–72 hours achieves polycondensation with minimal side reactions.
Key advancements in Stille coupling include the use of microwave-assisted synthesis to reduce reaction times. Studies demonstrate that high-molecular-weight polymers (e.g., Mₙ > 100 kDa) can be obtained in as little as 15 minutes without compromising regioregularity. However, extended reaction times (>24 hours) risk catalyst degradation and β-hydride elimination, leading to terminal alkene defects. The table below summarizes optimized conditions for Stille-coupled DPP-terthiophene polymers:
Monomer Pair | Catalyst System | Solvent | Time (h) | Mₙ (kDa) | PDI |
---|---|---|---|---|---|
DPPBr₂ + Sn-Terthiophene | Pd₂(dba)₃/P(o-Tol)₃ | Toluene | 24 | 108 | 2.1 |
DPPFuBr₂ + Sn-BDTT | Pd(PPh₃)₄ | o-DCB | 72 | 17 | 1.8 |
Table 1: Molecular weight outcomes for Stille-coupled DPP polymers under varying conditions.
Direct arylation polymerization (DArP) offers a streamlined alternative to Stille coupling by eliminating pre-functionalization steps. This method couples C–H bonds in electron-rich terthiophenes with C–Br bonds in DPP monomers via palladium catalysis. For 2,5-dioctyl-3,6-bis-terthiophen-DPP, DArP employs Pd(OAc)₂ with neocuproine as a ligand in N,N-dimethylacetamide (DMAc) at 120°C for 48 hours.
Critical optimizations include:
Compared to Stille coupling, DArP reduces synthetic steps but requires precise control over reaction stoichiometry to avoid homocoupling. Recent studies report hole mobilities of 1.17 cm² V⁻¹ s⁻¹ for DArP-synthesized DPP-terthiophene polymers, rivaling Stille-coupled analogs.
Alkyl side chains on DPP and terthiophene units govern solubility, molecular weight, and solid-state packing. For 2,5-dioctyl-3,6-bis-(5''-N-hexyl-terthiophen-DPP), the following design principles apply:
The table below correlates side-chain structure with polymer properties:
Side Chain (DPP/Terthiophene) | Solubility (mg/mL) | Mₙ (kDa) | Hole Mobility (cm² V⁻¹ s⁻¹) |
---|---|---|---|
Octyl/Hexyl | 12 (CHCl₃) | 108 | 0.45 |
2-Ethylhexyl/Hexyl | 18 (o-DCB) | 94 | 0.32 |
Dodecyl/Hexyl | 15 (Toluene) | 17 | 1.17 |
Table 2: Impact of alkyl side chains on polymer properties.
Longer alkyl chains (e.g., dodecyl) enhance solubility but hinder molecular weight growth due to steric hindrance during polycondensation. Conversely, shorter chains (e.g., hexyl) favor interchain interactions but require elevated temperatures for dissolution.
The molecular architecture of 2,5-dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione employs a rigorously alternating donor-acceptor (D-A) motif, where the electron-deficient diketopyrrolopyrrole (DPP) core serves as the acceptor unit, flanked by terthiophene-based donor segments. This design capitalizes on the strong electron-withdrawing character of the DPP moiety (electron affinity = −3.8 eV) [4], which induces intramolecular charge transfer when coupled with electron-rich oligothiophenes. The octyl and hexyl side chains appended to the DPP nitrogen and terthiophene sulfur atoms, respectively, serve dual roles: mitigating excessive π-π stacking aggregation while maintaining solution processability [6].
Quantum chemical calculations on analogous DPP-terthiophene systems reveal a planar backbone conformation with dihedral angles ≤10° between the DPP and adjacent thiophene units [5]. This near-coplanar arrangement facilitates extended π-conjugation, evidenced by a 120 nm bathochromic shift in the low-energy absorption band compared to non-fused DPP-thiophene derivatives [3]. The HOMO level localizes predominantly on the terthiophene donor (−5.1 eV), while the LUMO resides on the DPP acceptor (−3.6 eV), creating a 1.5 eV electronic bandgap ideal for ambipolar charge transport [4].
Table 1: Key Electronic Parameters of DPP-Terthiophene Copolymers
Property | Value | Measurement Technique |
---|---|---|
HOMO Level | −5.1 eV | Cyclic Voltammetry [4] |
LUMO Level | −3.6 eV | UPS Spectroscopy [5] |
Optical Bandgap | 1.5 eV | UV-Vis-NIR [6] |
Hole Mobility (μₕ) | 0.013–0.04 cm² V⁻¹ s⁻¹ | OFET Characterization [3] |
Electron Mobility (μₑ) | 0.005–0.02 cm² V⁻¹ s⁻¹ | SCLC Analysis [8] |
Fluorination of the DPP core in 2,5-dioctyl-3,6-bis-terthiophene derivatives induces profound changes in frontier molecular orbitals. Introducing two fluorine atoms at the β-positions of the DPP lactam rings lowers the LUMO level to −4.1 eV while minimally affecting the HOMO (−5.2 eV), as demonstrated by density functional theory (DFT) calculations [8]. This 0.5 eV reduction in LUMO energy stems from fluorine's strong inductive electron-withdrawing effect, which enhances the electron-deficient character of the DPP acceptor.
Comparative studies of fluorinated vs. non-fluorinated analogs reveal three critical trends:
Table 2: Fluorination Effects on DPP-Terthiophene Copolymers
Parameter | Non-Fluorinated | Fluorinated | Change |
---|---|---|---|
LUMO (eV) | −3.6 | −4.1 | −0.5 |
μₑ (cm² V⁻¹ s⁻¹) | 0.008 | 0.021 | +162% |
On/Off Ratio | 10³ | 10⁴ | ×10 |
Ambient Stability (days) | 7 | 21 | +200% |
Incorporating fused tetrathiafulvalene (TTF) units into the terthiophene donor segments of 2,5-dioctyl-3,6-bis-terthiophene-DPP copolymers enhances backbone planarity, as evidenced by a 35% reduction in π-π stacking distance (3.8 Å → 3.4 Å) from grazing-incidence wide-angle X-ray scattering (GIWAXS) [3]. The fused TTF moiety constrains rotational freedom between thiophene rings, achieving a persistence length of 12 nm compared to 8 nm in non-fused analogs [5].
Thermal annealing studies reveal distinct phase behavior:
This enhanced crystallinity translates to a 3× improvement in charge carrier mobility (0.013 → 0.04 cm² V⁻¹ s⁻¹) and reduced activation energy for hopping transport (48 meV → 29 meV) [3]. The fused architecture also suppresses trap state formation, lowering the Urbach energy from 32 meV to 18 meV as measured by photothermal deflection spectroscopy [6].
Table 3: Crystallographic Parameters of Ring-Fused vs. Linear Terthiophene-DPP
Metric | Linear Terthiophene | Ring-Fused Terthiophene |
---|---|---|
π-π Stacking Distance | 3.8 Å | 3.4 Å |
Crystallite Size | 12 nm | 22 nm |
Hole Mobility | 0.013 cm² V⁻¹ s⁻¹ | 0.04 cm² V⁻¹ s⁻¹ |
Trap Density (cm⁻³) | 5×10¹⁷ | 2×10¹⁷ |